(2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a hydrochloride salt featuring a 2,4-difluorophenyl group linked to a piperazine ring substituted with a 1-ethylimidazole moiety. Its molecular formula is C₁₇H₂₀ClF₂N₄O, with a molecular weight of 368.8 g/mol (calculated based on structural analogs in and ). The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O.ClH/c1-2-20-6-5-19-16(20)22-9-7-21(8-10-22)15(23)13-4-3-12(17)11-14(13)18;/h3-6,11H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGOJLYVYWOLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor. This reaction is often catalyzed by nickel and proceeds under mild conditions to form the desired imidazole structure .
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Attachment of the Piperazine Moiety: : The piperazine ring is introduced through a nucleophilic substitution reaction. This step involves reacting the imidazole derivative with a piperazine compound under basic conditions to form the piperazine-imidazole intermediate .
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Introduction of the Difluorophenyl Group: : The final step involves the coupling of the difluorophenyl group to the piperazine-imidazole intermediate. This is typically achieved through a condensation reaction using a difluorobenzoyl chloride derivative and the piperazine-imidazole intermediate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is studied for its potential to treat various diseases. Its interactions with specific receptors and enzymes are of particular interest in the development of drugs for neurological and psychiatric disorders.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that are critical in various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Imidazole Cores
The following table compares key structural and physicochemical properties of the target compound with analogs from the provided evidence:
Functional Group Impact on Bioactivity
- 2,4-Difluorophenyl vs. 4-Methoxyphenyl : The difluorophenyl group in the target compound confers stronger electron-withdrawing effects compared to the methoxy group in ’s analog. This difference likely enhances binding affinity to hydrophobic pockets in target proteins .
- Imidazole vs.
- Hydrochloride Salt vs. Free Base : The hydrochloride salt form (target compound and ) ensures higher solubility in aqueous media compared to neutral analogs like pramiconazole (), which may require formulation aids for administration .
Research Findings and Limitations
- Stability Concerns : The ethylimidazole group may undergo oxidative metabolism, as seen in related imidazole-containing drugs. Comparative stability studies with methoxy or benzimidazole analogs () would clarify this risk .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves:
- Condensation : Reacting a 2,4-difluorophenyl precursor with a piperazine-imidazole intermediate under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Salt formation : Treating the free base with hydrochloric acid to improve solubility and stability .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt . Characterization employs 1H/13C NMR to confirm aromatic/heterocyclic connectivity, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify salt stoichiometry .
Q. How does the hydrochloride salt form influence physicochemical properties?
The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability is improved by reducing hygroscopicity compared to the free base .
Q. What pharmacological activities are hypothesized based on structural analogs?
Similar piperazine-imidazole derivatives exhibit:
- Central nervous system (CNS) modulation (e.g., histamine H1/H4 receptor antagonism) .
- Enzyme inhibition (e.g., cyclooxygenase or kinase targets) due to the imidazole’s metal-coordinating ability .
Q. Which analytical techniques are standard for purity assessment?
- HPLC with UV detection (≥95% purity threshold).
- TLC for rapid reaction monitoring using silica gel plates and iodine visualization .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale research batches?
- Reaction conditions : Optimize temperature (60–80°C), solvent (DMF for solubility), and stoichiometry (1:1.2 molar ratio of precursors) .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution at the piperazine nitrogen .
- Workup : Employ fractional crystallization with ethanol/water mixtures to improve yield and purity .
Q. What strategies resolve conflicting spectral data during structural elucidation?
- 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic/heterocyclic proton signals .
- X-ray crystallography for unambiguous confirmation of stereochemistry and salt formation .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent variation : Replace 2,4-difluorophenyl with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups to assess binding affinity shifts .
- Imidazole modifications : Introduce alkyl chains or sulfur substituents to modulate lipophilicity and target engagement .
Q. What methodologies assess trace impurities or degradation products?
- LC-MS/MS with electrospray ionization (ESI) to detect low-abundance impurities (e.g., unreacted precursors or oxidation byproducts) .
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions, followed by HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
